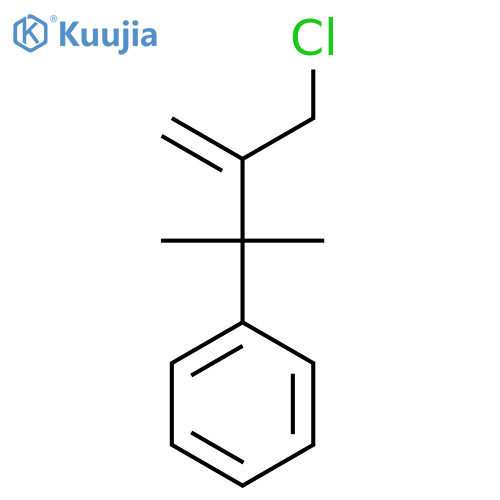Cas no 2229484-45-9 (3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene)

2229484-45-9 structure
商品名:3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene
- 2229484-45-9
- [3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene
- EN300-1877436
-
- インチ: 1S/C12H15Cl/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3
- InChIKey: OSZVNDQFPQNOMX-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C(C)(C)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 194.0862282g/mol
- どういたいしつりょう: 194.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1877436-10.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1877436-0.25g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-1g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-1.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1877436-2.5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 2.5g |
$2014.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-0.1g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 5g |
$2981.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-0.5g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-0.05g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1877436-5.0g |
[3-(chloromethyl)-2-methylbut-3-en-2-yl]benzene |
2229484-45-9 | 5g |
$2981.0 | 2023-06-03 |
3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
2229484-45-9 (3-(chloromethyl)-2-methylbut-3-en-2-ylbenzene) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
